molecular formula C19H26F3N3OS B2665614 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034469-93-5

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Katalognummer: B2665614
CAS-Nummer: 2034469-93-5
Molekulargewicht: 401.49
InChI-Schlüssel: QXILAMJGDQEMIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H26F3N3OS and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibitors

Research has been conducted on urea derivatives as potential acetylcholinesterase inhibitors. A study by Vidaluc et al. (1995) synthesized a series of ureas and assessed their antiacetylcholinesterase activity. This research aimed to optimize pharmacophoric moieties for enhanced inhibitory activities against acetylcholinesterase, which is crucial for developing treatments for conditions like Alzheimer's disease. The findings suggest that the structural flexibility and proper substitution of urea derivatives can lead to compounds with significant inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Soluble Epoxide Hydrolase Inhibitors

Another study explored the structure-activity relationships of 1,3-disubstituted ureas as inhibitors of human and murine soluble epoxide hydrolase (sEH). The research by Rose et al. (2010) identified that oral administration of certain urea inhibitors showed improved pharmacokinetic parameters and potency in reducing hyperalgesia in inflammatory pain models. These findings highlight the therapeutic potential of urea derivatives in pain management and inflammation control (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).

Anion Receptors

Research on urea derivatives has also extended into the field of anion recognition, where urea and thiourea groups have been utilized for their hydrogen bonding capabilities. Roussel et al. (2006) synthesized atropisomeric (thio)ureas and investigated their binding interactions with amino acid derivatives. This work contributes to the understanding of how urea derivatives can be used as selective anion receptors, which is valuable for sensor development and studying biomolecular interactions (Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006).

Methodologies in Organic Synthesis

Urea derivatives are also prominent in synthetic methodologies. Hassel and Seebach (1978) discussed the steric carbonyl protection, metalation, and cleavage of highly hindered ureas, presenting a methodological approach to manipulating urea compounds in organic synthesis. Such studies provide foundational techniques for the synthesis and functionalization of complex organic molecules, including urea derivatives (Hassel & Seebach, 1978).

Eigenschaften

IUPAC Name

1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3OS/c20-19(21,22)15-2-1-3-16(12-15)24-18(26)23-13-14-4-8-25(9-5-14)17-6-10-27-11-7-17/h1-3,12,14,17H,4-11,13H2,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXILAMJGDQEMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.